molecular formula C10H10F3NO B1269676 2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide CAS No. 39995-50-1

2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide

Cat. No. B1269676
CAS RN: 39995-50-1
M. Wt: 217.19 g/mol
InChI Key: ZJFCMJDNHPXGBY-SSDOTTSWSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide involves complex reactions, including the preparation of trifluorosilylmethyl compounds from corresponding NH-compounds and subsequent reactions with Lewis bases and BF3 etherate (Negrebetsky et al., 2008). Another approach includes the synthesis and crystal structure characterization of closely related trifluoro compounds, revealing detailed molecular configurations through techniques like X-ray crystallography (Pan et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of related compounds employs NMR, HRMS spectroscopy, and X-ray crystallography, highlighting the presence of intermolecular hydrogen bonds and the disorder of certain atoms within the crystal structures (Pan et al., 2016). Studies also reveal the dynamic stereochemistry of trifluorides, showcasing the pentacoordinate and hexacoordinate nature of silicon atoms in these compounds (Negrebetsky et al., 2008).

Chemical Reactions and Properties

Research indicates that trifluoroacetamide derivatives can undergo various chemical reactions, including iodoamidation and addition-cyclization processes, leading to the formation of complex structures. These reactions demonstrate the reactivity and versatility of trifluoroacetamide derivatives in synthetic chemistry (Shainyan et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as crystal structure and molecular geometry, are closely examined through techniques like X-ray diffraction analysis. This allows for a detailed understanding of their conformation and intermolecular interactions, which are critical for their chemical behavior and potential applications (Pan et al., 2016).

Chemical Properties Analysis

The chemical properties of 2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide derivatives are characterized by their reactivity in various chemical reactions, including oxidative addition and electrophilic substitution. These properties are essential for understanding their potential in synthetic and medicinal chemistry contexts (Shainyan et al., 2015).

Scientific Research Applications

Summary of the Application

“2,2,2-Trifluoro-N-(2-(phenylethynyl)phenyl)acetamide” is used in the synthesis of catalysts. It is used in a reaction involving isonitrile-involved cyclization .

Methods of Application or Experimental Procedures

The compound is mixed with tert-butyl isocyanide and other substances in dry DMSO .

Results or Outcomes

2. Use in Ionic Liquids

Summary of the Application

“2,2,2-Trifluoro-N-(trifluoromethylsulfonyl)acetamide” is one of the anions considered in the study of ionic liquids .

Methods of Application or Experimental Procedures

The compound is used in the creation of ionic liquids, which are then studied using various techniques, including volumetric mass density and dynamic viscosity measurements .

Results or Outcomes

The ionic liquids containing this compound exhibit low densities and viscosities among the studied ionic liquids .

3. Use in Ionic Liquids

Summary of the Application

“2,2,2-Trifluoro-N-(trifluoromethylsulfonyl)acetamide” is one of the anions considered in the study of ionic liquids .

Methods of Application or Experimental Procedures

The compound is used in the creation of ionic liquids, which are then studied using various techniques, including volumetric mass density and dynamic viscosity measurements .

Results or Outcomes

The ionic liquids containing this compound exhibit low densities and viscosities among the studied ionic liquids .

4. Use in Chemical Synthesis

Summary of the Application

“2,2,2-Trifluoro-N-(trifluoromethylsulfonyl)acetamide” and its derivatives are used in various chemical syntheses .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of various other compounds, as listed on the Sigma-Aldrich website .

5. Use in Ionic Liquids

Summary of the Application

“2,2,2-Trifluoro-N-(trifluoromethylsulfonyl)acetamide” is one of the anions considered in the study of ionic liquids .

Methods of Application or Experimental Procedures

The compound is used in the creation of ionic liquids, which are then studied using various techniques, including volumetric mass density and dynamic viscosity measurements .

Results or Outcomes

The ionic liquids containing this compound exhibit low densities and viscosities among all the studied ionic liquids .

6. Use in Chemical Synthesis

Summary of the Application

“2,2,2-Trifluoro-N-(trifluoromethylsulfonyl)acetamide” and its derivatives are used in various chemical syntheses .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of various other compounds, as listed on the Sigma-Aldrich website .

properties

IUPAC Name

2,2,2-trifluoro-N-[(1R)-1-phenylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c1-7(8-5-3-2-4-6-8)14-9(15)10(11,12)13/h2-7H,1H3,(H,14,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFCMJDNHPXGBY-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354670
Record name 2,2,2-trifluoro-n-[(1r)-1-phenylethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide

CAS RN

39995-50-1
Record name 2,2,2-trifluoro-n-[(1r)-1-phenylethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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